
Sophoflavescenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
槐黄素通过多种机制发挥其作用:
抗氧化活性: 抑制 ROS 生成和一氧化氮生成.
抗炎活性: 通过抑制核因子 kappa B 活化来抑制炎症通路.
细胞毒性活性: 通过 caspase-3 活化诱导癌细胞凋亡.
生化分析
Biochemical Properties
Sophoflavescenol plays a crucial role in various biochemical reactions. It is known to inhibit several key enzymes, including Phosphodiesterase 5 (PDE5), Aldose Reductase (RLAR), Human Recombinant Aldose Reductase (HRAR), Beta-Secretase 1 (BACE1), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE). The inhibitory activity of this compound against these enzymes is quantified by its IC50 values, which are 0.013 μM for PDE5, 0.30 μM for RLAR, 0.17 μM for HRAR, 10.98 μM for BACE1, 8.37 μM for AChE, and 8.21 μM for BChE . These interactions highlight the compound’s potential in modulating various biochemical pathways.
Cellular Effects
This compound exerts notable effects on different cell types and cellular processes. It has demonstrated cytotoxicity against human leukemia (HL-60), Lewis lung carcinoma (LLC), and human lung adenocarcinoma epithelial (A549) cells . Additionally, this compound inhibits nitric oxide generation and reactive oxygen species (ROS) production in RAW 264.7 cells, contributing to its anti-inflammatory properties . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a mixed inhibitor of cyclic guanosine monophosphate (cGMP) PDE5, with a Ki value of 0.005 μM . This compound’s inhibitory effects on enzymes such as AChE and BChE are dose-dependent, highlighting its potential in enzyme modulation . Furthermore, the compound’s ability to inhibit BACE1 suggests its role in preventing amyloid-beta formation, which is implicated in Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity against target enzymes in vitro . Long-term studies have shown that this compound can induce apoptosis in HL-60 cells through caspase-3 activation, indicating its potential for sustained antitumor activity . Additionally, its anti-inflammatory effects persist over time, further supporting its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity by inhibiting tumor growth in the LLC tumor model . Higher doses may lead to toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, indicating that the compound’s efficacy is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of PDE5, RLAR, HRAR, BACE1, AChE, and BChE suggests its role in modulating key metabolic processes . These interactions highlight the compound’s potential in influencing metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its biological activity.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and biomolecules, ensuring its efficacy in modulating cellular processes.
准备方法
合成路线和反应条件: 槐黄素可以通过涉及黄酮类前体的各种化学反应合成。 合成路线通常涉及在特定反应条件下对黄酮醇结构进行异戊烯化 .
工业生产方法: 槐黄素的工业生产涉及从槐米根部提取和分离。 该过程包括溶剂提取、纯化和结晶,以获得高纯度槐黄素 .
化学反应分析
反应类型: 槐黄素经历几种类型的化学反应,包括:
常见试剂和条件:
氧化: 常见试剂包括叔丁基过氧化氢和一氧化氮.
还原: 生物还原剂通常参与这些反应.
取代: 各种化学试剂可用于取决于所需的取代.
主要形成的产物: 这些反应形成的主要产物包括槐黄素的各种氧化和还原衍生物,它们保留了其生物活性 .
科学研究应用
槐黄素具有广泛的科学研究应用,包括:
化学: 用作研究黄酮类化学和反应的模型化合物.
生物学: 研究其对各种癌细胞系的细胞毒性作用,包括人类白血病和肺癌.
医学: 探索其作为抗肿瘤和抗炎剂的潜力.
工业: 用于开发基于天然产物的药物和营养保健品.
相似化合物的比较
槐黄素在异戊烯基黄酮醇中独树一帜,因为它具有强大的生物活性以及特定的酶抑制特性 . 类似的化合物包括:
槲皮素: 另一种具有抗氧化和抗炎特性的黄酮醇.
山奈酚: 以其抗癌和抗氧化活性而闻名.
木犀草素: 表现出抗炎和神经保护作用.
属性
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLJAWUWVVHRNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
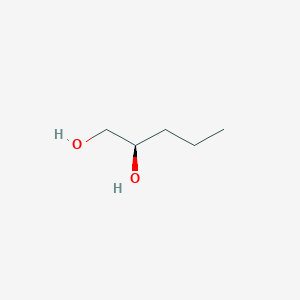

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)

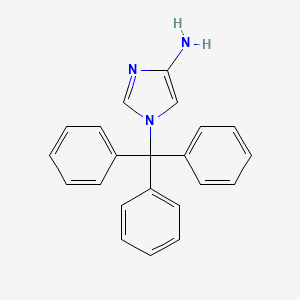
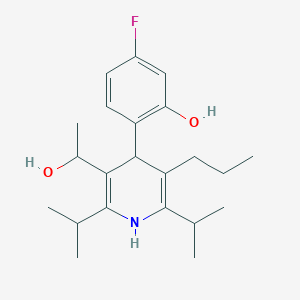
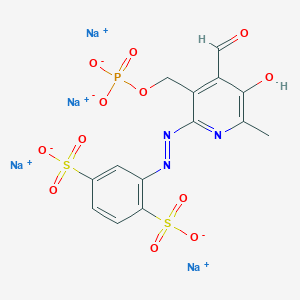
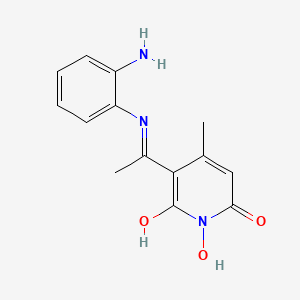
![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B1139412.png)
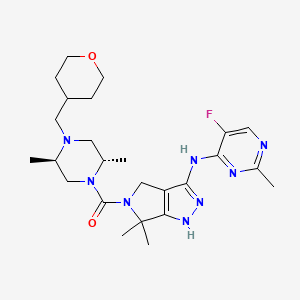
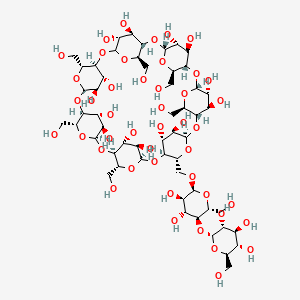
![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)

